methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

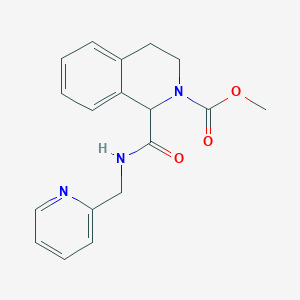

Methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core modified with a pyridin-2-ylmethyl carbamoyl group at position 1 and a methyl ester at position 2.

The pyridin-2-ylmethyl substituent introduces a heteroaromatic moiety, which may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π stacking. The methyl ester group at position 2 contributes to solubility and metabolic stability compared to free carboxylic acids .

Properties

IUPAC Name |

methyl 1-(pyridin-2-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-18(23)21-11-9-13-6-2-3-8-15(13)16(21)17(22)20-12-14-7-4-5-10-19-14/h2-8,10,16H,9,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIGCPJEDQBLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 325.368 g/mol. The compound features a unique structure that includes a pyridine ring, which is known to enhance interactions with biological targets due to its electron-withdrawing properties.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes and receptors. Similar compounds have shown promise in targeting pathogens such as Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy. The presence of the pyridine moiety may improve binding affinity and specificity towards biological targets.

Antimicrobial Properties

Compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, derivatives have been studied for their efficacy against various strains of bacteria and fungi, indicating that modifications in the structure can lead to enhanced biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that allow for the precise construction of the target molecule. The following table summarizes several derivatives with their structural features and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Similar core structure with different pyridine substitution | Potentially different biological activity due to substitution |

| Methyl 1-(benzyl)carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | Benzyl instead of pyridine | May exhibit different pharmacokinetics |

| Methyl 1-(thiazol-2-ylmethyl)carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | Thiazole ring substitution | Potential antimicrobial properties |

This table illustrates how variations in substitution patterns can significantly influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to this compound:

- Antimicrobial Activity : A study on similar isoquinoline derivatives demonstrated significant antimicrobial effects against various bacterial strains, highlighting the importance of structural features in determining efficacy.

- Enzyme Inhibition : Research has shown that certain derivatives inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition could have implications for treating conditions like gout .

- Synergistic Effects : Some derivatives have been tested in combination with existing antibiotics to assess potential synergistic effects, which could enhance therapeutic outcomes while minimizing side effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydroisoquinoline Derivatives

Key Observations:

- Pyridine vs.

- Ester Stability : Methyl esters (target compound) are more prone to hydrolysis under acidic or enzymatic conditions than tert-butyl esters (e.g., tert-butyl derivatives in and ), which offer enhanced stability .

- Biological Implications : The carbamoyl linkage in the target compound may mimic peptide bonds, facilitating interactions with proteases or receptors, as seen in opioid antagonists like tert-butyl (R)-7-hydroxy-3-... .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.